pKa Modulation: 3-Chloropyridazin-4-Amine Is 2.47 Log Units Less Basic Than 4-Aminopyridazine, Enabling Differential Salt Formation and Purification
The electron-withdrawing chlorine substituent at position 3 significantly reduces the basicity of the 4-amino group. 3-Chloropyridazin-4-amine exhibits a predicted pKa of 3.91 ± 0.10, compared with 6.38 ± 0.10 for the unsubstituted 4-aminopyridazine . This 2.47 log unit difference means that at physiological pH (7.4), the target compound is >99.9% deprotonated (neutral amine), whereas 4-aminopyridazine remains approximately 9% protonated. This directly impacts salt formation, extraction behavior, and chromatographic retention, offering a broader operational window for acid-base workup and purification relative to the more basic parent compound, and it permits selective derivatization strategies that are not accessible with the more nucleophilic, protonated-capable 4-aminopyridazine [1].
| Evidence Dimension | Predicted pKa (acid dissociation constant of the conjugate acid of the 4-amino group) |
|---|---|
| Target Compound Data | pKa = 3.91 ± 0.10 |
| Comparator Or Baseline | 4-Aminopyridazine (CAS 20744-39-2): pKa = 6.38 ± 0.10 |
| Quantified Difference | ΔpKa = 2.47 log units (target compound is 2.47 units more acidic / less basic) |
| Conditions | Predicted values from ChemicalBook; experimental pKa for 4-aminopyridazine confirmed as pKaH₁ = 6.65 at 20°C by Albert (1952) [1] |
Why This Matters
The 2.47-unit pKa difference dictates the ionization state at physiological and preparative pH, directly determining whether the compound can be extracted, salted, or chromatographed under acidic conditions—a critical parameter for procurement specifications and downstream synthetic planning.
- [1] Albert, A. (1952). Biochem. J., 50, 690. PubChem: 4-Aminopyridazine (CID 22564739), pKa 6.65. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/22564739 View Source
